[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate
Description
This compound features a hydrazinylidene (-NH-N=CH-) bridge connecting two aromatic systems: a 4-propoxybenzoyl group and a 3,4-dimethoxybenzoate ester.
Properties
CAS No. |
767320-24-1 |
|---|---|
Molecular Formula |
C28H29N3O7 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H29N3O7/c1-4-15-37-22-12-7-20(8-13-22)27(33)29-18-26(32)31-30-17-19-5-10-23(11-6-19)38-28(34)21-9-14-24(35-2)25(16-21)36-3/h5-14,16-17H,4,15,18H2,1-3H3,(H,29,33)(H,31,32)/b30-17+ |
InChI Key |
QRPJGMYZGAIHDS-OCSSWDANSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the individual components. The propoxybenzoyl group can be synthesized through the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the addition of an amine to form the corresponding amide. The acetylhydrazinylidene moiety is prepared by reacting hydrazine with acetic anhydride. Finally, the dimethoxybenzoate ester is formed by esterification of 3,4-dimethoxybenzoic acid with an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new amides or esters.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may enable the design of prodrugs or drug delivery systems that release active compounds in a controlled manner.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require specific functional groups or reactivity.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analog 1: 4-((E)-{2-[2-Oxo-2-(4-Toluidino)Acetyl]Hydrazono}Methyl)Phenyl 4-Methoxybenzoate
- Structure: Contains a 4-methoxybenzoate ester and a toluidino (4-methylphenylamino) group instead of propoxy and dimethoxy substituents.
- The single methoxy group (vs.
2.2. Structural Analog 2: 3-[(E)-({4-[(4-Methylbenzyl)Oxy]Benzoyl}Hydrazono)Methyl]Phenyl 2,4-Dichlorobenzoate
- Structure : Features a 2,4-dichlorobenzoate ester and a 4-methylbenzyloxy substituent.
- Key Differences: Chlorine atoms (electron-withdrawing) contrast with methoxy groups (electron-donating), altering electronic density on the aromatic ring. This may increase reactivity in electrophilic substitutions or reduce metabolic stability.
2.3. Structural Analog 3: Methyl 2-Methoxy-4-{[2-(4-Nitrophenyl)-Hydrazinylidene]Methyl}Benzoate
- Structure: Includes a nitro group (-NO₂) on the hydrazinylidene-linked phenyl ring and a single methoxy group on the benzoate.
- Key Differences :
2.4. Structural Analog 4: (E)-4-((4-Hydroxybenzylidene)Amino) Phenyl 4-(Alkoxy)Benzoate Derivatives
- Structure: Alkoxy-substituted benzoates with a benzylideneamino group instead of hydrazinylidene.
- Key Differences: The benzylideneamino group (-N=CH-) lacks the hydrazine-derived NH, reducing hydrogen-bonding capacity. Alkoxy chain length (e.g., methoxy vs. propoxy) affects lipophilicity and bioavailability. Longer chains (e.g., propoxy) may enhance membrane permeability .
Comparative Data Table
Biological Activity
The compound 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic molecule with significant potential in pharmaceutical applications due to its structural features. This article delves into its biological activity, exploring various studies that highlight its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Structural Characteristics
This compound possesses multiple functional groups, including hydrazine, amide, and ester functionalities. These structural elements suggest a variety of interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Hydrazine Group | Associated with anti-tumor and anti-inflammatory activities. |
| Amide Functionality | Implicated in enzyme inhibition and receptor modulation. |
| Ester Moiety | Enhances lipophilicity, potentially improving bioavailability. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydrazine and amide functionalities may inhibit specific enzymes involved in metabolic pathways, which can lead to anti-cancer effects.
- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Alteration : It can affect the expression of genes related to its biological activity, potentially impacting cell proliferation and survival.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing hydrazone structures have shown activity against various cancer cell lines. A study found that related compounds exhibited IC50 values in the micromolar range against human breast cancer cell lines (T47D) and colon carcinoma (HCT-116) .
Anti-inflammatory Properties
Compounds with hydrazine groups have been linked to anti-inflammatory effects. The inhibition of pro-inflammatory cytokines suggests that this compound may be beneficial in treating inflammatory diseases.
Enzyme Inhibition
Studies have shown that similar compounds can inhibit enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment . The presence of the propoxybenzoyl group may enhance this inhibitory effect.
Case Studies and Experimental Data
- In vitro Studies :
- In vivo Studies :
- Mechanistic Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate , it is helpful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Hydrazone Derivatives | Hydrazone functional group | Anti-cancer, anti-inflammatory |
| Propoxybenzamide Compounds | Propoxy group + amide functionality | Enzyme inhibitors |
| Dichlorobenzoates | Dichlorobenzene core | Herbicidal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
